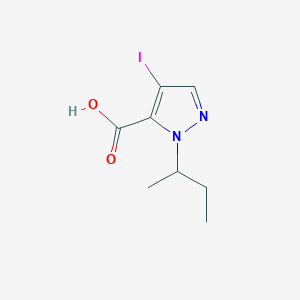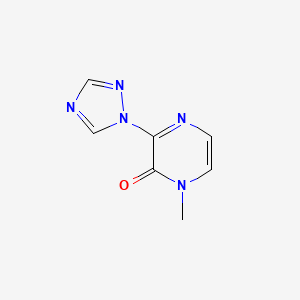
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features both triazole and pyrazinone rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and nitriles.
Formation of the Pyrazinone Ring: The pyrazinone ring is formed through the cyclization of diamines with carbonyl compounds. This step often requires heating and the presence of a catalyst.
Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antifungal, antibacterial, and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: Lacks the pyrazinone ring, making it less versatile in certain applications.
3-(1H-1,2,4-triazol-1-yl)pyrazin-2-one: Similar structure but without the methyl group, affecting its reactivity and binding properties.
Uniqueness
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one is unique due to the combination of the triazole and pyrazinone rings, along with the methyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-methyl-3-(1,2,4-triazol-1-yl)pyrazin-2-one |
InChI |
InChI=1S/C7H7N5O/c1-11-3-2-9-6(7(11)13)12-5-8-4-10-12/h2-5H,1H3 |
InChI Key |
BWZBBEALJYIPHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)
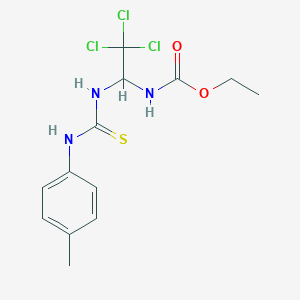
![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)


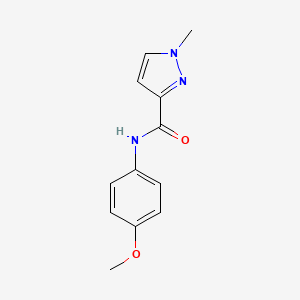
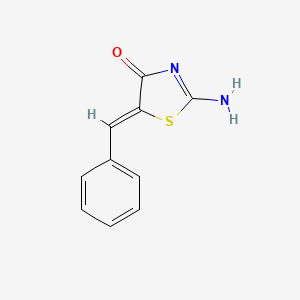
![1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11712928.png)


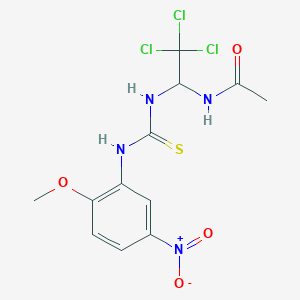
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11712951.png)
